N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide
Beschreibung
The compound features a fused cyclopenta[1,2-d]pyrimidino[4,5-b]thiophen core with a 4-oxo group at position 2. A thioether linkage (-S-) connects the core to a phenyl ring substituted with a carboxamide group. The carboxamide is further modified with a 3-hydroxypropyl chain, enhancing hydrophilicity compared to alkyl or aryl substituents.
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-10-2-9-21-17(25)13-7-5-12(6-8-13)11-27-20-22-18(26)16-14-3-1-4-15(14)28-19(16)23-20/h5-8,24H,1-4,9-11H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKIJBUJTUDHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=CC=C(C=C4)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
CHEMBL205921, also known as N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide or Cambridge id 6944657, is a small organic moleculeIt has been found to inhibit the 3’-processing activity of hiv1 integrase.
Mode of Action
It’s known that the compound inhibits the 3’-processing activity of hiv1 integrase. This suggests that the compound may bind to the active site of the enzyme, preventing it from performing its function.
Biochemical Pathways
Given its inhibitory effect on hiv1 integrase, it can be inferred that the compound affects the replication cycle of hiv1. By inhibiting the integrase, the compound prevents the integration of the viral DNA into the host genome, thereby disrupting the replication of the virus.
Pharmacokinetics
These properties play a crucial role in the bioavailability of a drug. The ADME properties determine how much of the drug reaches the site of action and how long it stays there. They also influence the drug’s potential side effects and interactions with other substances.
Result of Action
Given its inhibitory effect on hiv1 integrase, it can be inferred that the compound disrupts the replication cycle of hiv1 at the molecular level. This would result in a decrease in the production of new virus particles at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target. Additionally, the physiological environment within the body, including factors such as the presence of other drugs, the patient’s metabolic rate, and the state of the patient’s immune system, can also influence the compound’s efficacy.
Biologische Aktivität
N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a variety of biological activities, particularly in oncology and possibly in neuroprotection. This article reviews the biological activity of this compound, drawing from diverse scientific literature and research findings.
The compound has the following chemical properties:
- Molecular Formula : C20H21N3O3S2
- Molar Mass : 415.53 g/mol
- CAS Number : 433700-37-9
These properties indicate a substantial molecular weight and complexity, which may correlate with its biological activity.
Anticancer Properties
Research indicates that compounds similar to N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Against Oral Cancer : A study demonstrated that related compounds were highly toxic to human gingival carcinoma (Ca9-22) and other squamous carcinoma cell lines (HSC-2 and HSC-4), while showing reduced toxicity towards non-malignant cells like human gingival fibroblasts (HGF) . This suggests a tumor-selective mechanism that could be beneficial for cancer therapies.
- Mechanism of Action : The cytotoxic effects observed are likely due to the activation of apoptotic pathways. The compounds induced mitotic inhibition and increased the subG1 population in cell cycle analysis, indicating apoptosis . Notably, the activation of caspase-3 was detected, which is a critical step in the apoptotic process.
Neuroprotective Potential
Recent studies have explored the neuroprotective capabilities of compounds with similar scaffolds. For instance:
- Inhibition of JNK3 : Compounds derived from tetrahydrocyclopenta scaffolds have been identified as potent inhibitors of JNK3 kinase, which is implicated in neuronal apoptosis associated with neurodegenerative diseases such as Alzheimer's . The IC50 values for these inhibitors were significantly lower than those of previously known inhibitors, suggesting enhanced efficacy.
- Cell Viability Protection : In vitro assays showed that these compounds could protect neuronal cells from amyloid beta-induced apoptosis, indicating potential applications in treating neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide can be partially explained by its structural components. The presence of specific functional groups and the overall molecular architecture contribute to its interaction with biological targets:
| Component | Description |
|---|---|
| Hydroxypropyl Group | Enhances solubility and possibly increases bioavailability |
| Tetrahydrocyclopenta Moiety | May confer unique binding interactions with target proteins |
| Thiophen Group | Could participate in electron transfer or redox reactions |
Case Study 1: Cytotoxicity Assessment
A comprehensive study assessed various derivatives against multiple cancer cell lines. The results indicated that compounds with similar structural motifs exhibited selective toxicity towards malignant cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies that minimize side effects.
Case Study 2: Neuroprotection in Alzheimer's Models
In another investigation focusing on neuroprotection, compounds were tested for their ability to inhibit JNK3 in cellular models mimicking Alzheimer’s pathology. The results showed significant protective effects against amyloid beta toxicity . These findings suggest that N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide may have dual therapeutic potential in both oncology and neurology.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Cyclopenta-Pyrimidino-Thiophen Cores
The closest structural analog is 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide (). Both compounds share:
- A cyclopenta-pyrimidino-thiophen core with a 4-oxo group.
- A sulfanyl (-S-) bridge linking the core to a phenyl derivative.
Key Differences:
The 3-hydroxypropyl group in the target compound likely improves aqueous solubility, which could enhance bioavailability compared to the lipophilic isopropyl and chlorophenyl groups in the compound .
Carboxamide Derivatives with Diverse Bioactivities
Antifungal N-(Alkoxy)Diphenyl Ether Carboxamides ()
These derivatives feature a diphenyl ether scaffold with alkoxy and carboxamide groups. Unlike the target compound, they lack the fused heterocyclic core but demonstrate antifungal activity via succinate dehydrogenase (SDH) inhibition.
N-(3-Chlorophenyl) Naphthyl Carboxamide ()
This compound modulates the HIF-1 signaling pathway, with computational studies highlighting its electron-donating properties. The target compound’s hydroxypropyl group may similarly act as an electron donor, but its fused heterocyclic system could limit conformational flexibility compared to the naphthyl group in .
Thiadiazolyl/Thiazolyl Carboxamides ()
Patent data describe thiadiazolyl/thiazolyl-substituted carboxamides as polymerase theta inhibitors. The hydroxypropyl group in the target compound may reduce steric hindrance compared to bulky thiadiazolyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
